![molecular formula C10H6N2O4S2 B14167098 (5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 27464-57-9](/img/structure/B14167098.png)
(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one is a compound belonging to the class of nitrofurans. Nitrofurans are characterized by a furan ring bearing a nitro group. This compound is known for its significant biological activities, particularly its antimicrobial properties .
Métodos De Preparación
The synthesis of 5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one typically involves the condensation of 5-nitro-2-furaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, tetrahydrofuran derivatives, and substituted nitrofuran compounds .
Aplicaciones Científicas De Investigación
5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of bacterial enzymes. The nitro group undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication . The molecular targets include bacterial nitroreductases and other enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar compounds include other nitrofuran derivatives such as nitrofurantoin, furazolidone, and nifuroxazide. Compared to these compounds, 5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one exhibits unique structural features that may contribute to its distinct antimicrobial properties . For instance, the presence of the thioxothiazolidine ring enhances its stability and bioactivity .
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nifuroxazide
- Furazidin
- Nifurtoinol
- Difurazone
- Nifurquinazol
Propiedades
Número CAS |
27464-57-9 |
|---|---|
Fórmula molecular |
C10H6N2O4S2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6N2O4S2/c13-9-7(18-10(17)11-9)3-1-2-6-4-5-8(16-6)12(14)15/h1-5H,(H,11,13,17)/b2-1+,7-3- |
Clave InChI |
VGDGBMXDKZEVTF-YDCWOTKKSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C\2/C(=O)NC(=S)S2 |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


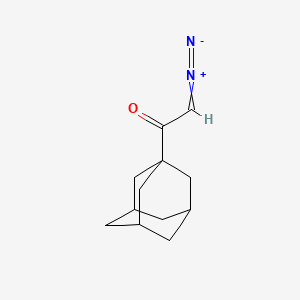
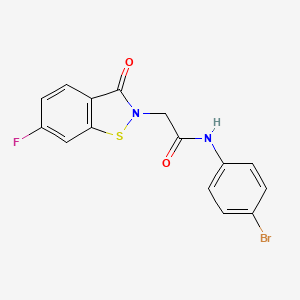
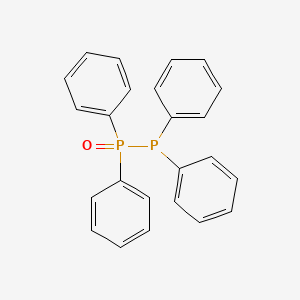

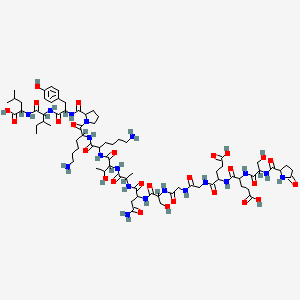
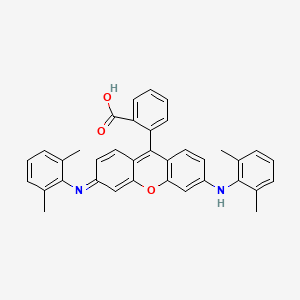
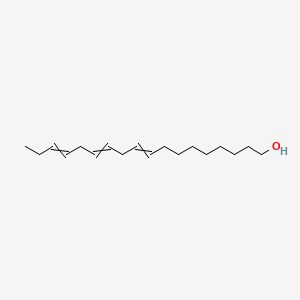
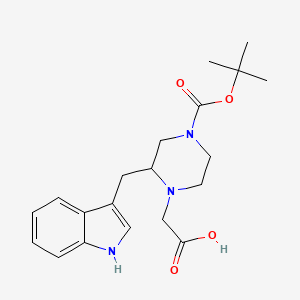
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)

![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
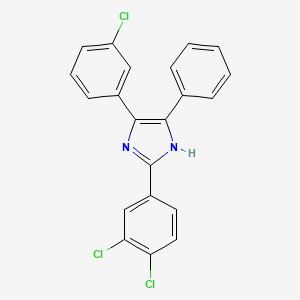
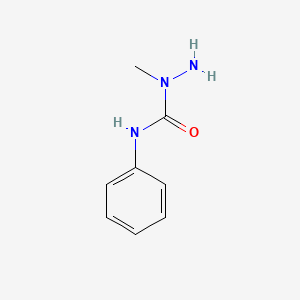
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
